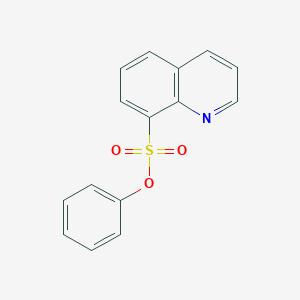

Phenyl quinoline-8-sulfonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO3S |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

phenyl quinoline-8-sulfonate |

InChI |

InChI=1S/C15H11NO3S/c17-20(18,19-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h1-11H |

InChI Key |

NEPWCKJYABFTOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline 8 Sulfonate Esters

Strategies for the Preparation of Quinoline-8-Sulfonyl Chlorides as Precursors

The foundational step in producing quinoline-8-sulfonate (B280653) esters is the synthesis of quinoline-8-sulfonyl chloride. This is achieved through the sulfonation of quinoline (B57606) followed by a chlorination reaction.

Synthesis from Quinoline via Chlorosulfuric Acid and Thionyl Chloride

The traditional and widely adopted method for preparing quinoline-8-sulfonyl chloride begins with the reaction of quinoline with chlorosulfuric acid. google.comvulcanchem.com This initial step results in the formation of quinoline-8-sulfonic acid. The subsequent treatment of this intermediate with thionyl chloride then yields the desired quinoline-8-sulfonyl chloride. google.comevitachem.com This two-step approach is a standard procedure for introducing a sulfonyl chloride group at the 8-position of the quinoline ring. Some methods describe the reaction of quinoline with chlorosulfuric acid to form a mixture of the sulfonated and chlorosulfonated products, which is then reacted with thionyl chloride. google.com

Optimization of Reaction Parameters in Quinoline-8-Sulfonyl Chloride Synthesis

The yield and purity of quinoline-8-sulfonyl chloride are highly dependent on the reaction conditions. To improve the efficiency of the synthesis, researchers have focused on optimizing several key parameters. These include the reaction temperature, the molar ratios of the reactants, and the duration of the reaction. google.com For instance, maintaining a specific temperature range during the addition of chlorosulfuric acid (100 to 160 °C) and during the reaction with thionyl chloride (50 °C or higher) has been shown to be critical for maximizing the yield and purity of the final product. google.com One optimized method reports achieving a yield of approximately 86% with a purity of up to 99.6%. evitachem.com The use of dimethylformamide as a solvent or catalyst in the reaction with thionyl chloride has also been explored. google.com

Esterification Reactions for Phenyl Quinoline-8-Sulfonate and Analogues

Once quinoline-8-sulfonyl chloride has been synthesized, the next stage involves an esterification reaction to produce this compound and its various analogues. This is typically accomplished by reacting the sulfonyl chloride with a suitable phenol (B47542) or alcohol.

Reaction of 8-Quinolinesulfonyl Chloride with Phenols and Substituted Alcohols

The formation of this compound is achieved through the reaction of 8-quinolinesulfonyl chloride with phenol. This is a representative example of a broader class of reactions where a variety of substituted phenols and alcohols can be employed to create a diverse range of quinoline-8-sulfonate esters. heteroletters.orgresearchgate.net The nature of the substituent on the phenol or alcohol can influence the reactivity of the hydroxyl group and, consequently, the efficiency of the esterification process. For example, a range of substituted phenols, benzyl (B1604629) alcohol, and other alcohols have been successfully used to synthesize the corresponding quinoline-8-sulfonate esters. heteroletters.org

Base-Catalyzed Esterification Approaches

The esterification reaction is frequently carried out in the presence of a base. The role of the base is to deprotonate the phenol or alcohol, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride and the formation of the sulfonate ester. Pyridine (B92270) and triethylamine (B128534) (TEA) are commonly used bases for this purpose. rsc.orgnih.gov The choice of base can be crucial in optimizing the reaction and minimizing the formation of byproducts. In some methodologies, a heterogeneous catalyst such as Mg(OTf)2.SiO2 has been employed to promote the reaction under microwave irradiation, offering a green and efficient route to these esters. heteroletters.org

Synthesis of Specific Quinoline-8-Sulfonate Esters

Utilizing the general methods described, a wide array of specific quinoline-8-sulfonate esters have been synthesized. The reaction of 8-quinolinesulfonyl chloride with various phenolic compounds allows for the introduction of different functional groups onto the aromatic ring of the ester.

| Reactant 1 | Reactant 2 | Product |

| 8-Quinolinesulfonyl Chloride | Phenol | This compound |

| 8-Quinolinesulfonyl Chloride | 2-Fluorophenol | 2-Fluorothis compound heteroletters.org |

| 8-Quinolinesulfonyl Chloride | Benzyl Alcohol | Benzyl quinoline-8-sulfonate heteroletters.org |

| 8-Quinolinesulfonyl Chloride | 3-Hydroxyflavone | 3-Flavonyl quinoline-8-sulfonate researchgate.net |

Synthesis of Perfluorothis compound

Perfluorothis compound is a fluorinated derivative of this compound. chemscene.com Its synthesis involves the reaction of quinoline-8-sulfonyl chloride with pentafluorophenol (B44920). This process is a nucleophilic substitution where the hydroxyl group of pentafluorophenol attacks the sulfonyl chloride, leading to the formation of the sulfonate ester and elimination of hydrogen chloride.

A detailed synthetic procedure involves the use of phenol-functionalized perylene (B46583) diimides (PDIs) reacting with phenyl perfluorophenyl quinoline in a nucleophilic substitution to yield ether-based quinoline substituted PDIs with high yields. mdpi.com

Table 1: Key Information for Perfluorothis compound

| Property | Value |

|---|---|

| CAS Number | 885950-64-1 |

| Molecular Formula | C₁₅H₆F₅NO₃S |

| Molecular Weight | 375.27 |

| Synonym | 2,3,4,5,6-Pentafluorophenyl 8-quinolinesulfonate |

Data sourced from ChemScene. chemscene.com

Synthesis of 2-Bromo-2,2-Difluoroethyl Quinoline-8-Sulfonate

The synthesis of 2-bromo-2,2-difluoroethyl quinoline-8-sulfonate is not explicitly detailed in the provided search results. However, analogous syntheses of related compounds, such as aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, can provide insight into potential synthetic strategies. beilstein-journals.org A plausible route could involve the reaction of quinoline-8-sulfonyl chloride with 2-bromo-2,2-difluoroethanol (B2956406) in the presence of a base.

Research on visible light photoredox catalysis has demonstrated the preparation of partially hydrogenated quinolines containing difluoroalkyl moieties via radical difluoroalkylation of α-cyclopropylpyridines with BrCF₂CO₂Et. wiley.com This suggests that radical-based methods could also be explored for the synthesis of 2-bromo-2,2-difluoroethyl quinoline-8-sulfonate.

Exploration of Novel Synthetic Pathways for Quinoline-8-Sulfonate Derivatives

The development of novel synthetic methods is crucial for improving efficiency, yield, and environmental friendliness.

One-Pot Synthetic Procedures for Quinoline-Sulfonate Frameworks

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure, which minimizes waste and simplifies the process. researchgate.netrsc.org For quinoline-sulfonate frameworks, a one-pot approach could involve the in-situ formation of the quinoline ring followed by sulfonation or the reaction of a pre-functionalized aniline (B41778) with reagents that form the heterocyclic ring. researchgate.net

A patented method describes the preparation of 3-methylquinoline-8-sulfonyl chloride starting from 2-aminobenzenesulfonic acid, which undergoes a catalytic cyclization with propionaldehyde (B47417) and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid. google.com This intermediate is then chlorinated to yield the final product. google.com Another approach involves a multi-component one-pot method using 2-aminophenol, an aldehyde, and an alkyne with a catalyst in an organic solvent to produce 8-hydroxyquinoline (B1678124) compounds. google.com

Green chemistry principles have been applied to one-pot syntheses of quinoline derivatives, utilizing catalysts like p-toluenesulfonic acid (p-TSA) and environmentally benign solvents such as water and ethanol. researchgate.netacs.org

Catalyst-Mediated Synthesis of Quinoline Derivatives Relevant to Sulfonate Esters

Catalysts play a pivotal role in the synthesis of quinoline derivatives, enabling reactions that might otherwise be inefficient or require harsh conditions. rsc.orgacs.org Transition metal catalysts, including those based on copper, iron, rhodium, and cobalt, are widely used. organic-chemistry.orgmdpi.com For instance, copper-catalyzed reactions can facilitate the formation of quinolines from readily available starting materials like anilines. rsc.org Copper catalysts have also been employed in the C-H bond activation for the sulfonylation of quinoline N-oxides. acs.org

Lewis acids, Brønsted acids, and nanocatalysts have also been investigated for their efficacy in quinoline synthesis. acs.orgresearchgate.net For example, p-sulfonic acid calix organic-chemistry.orgarene has been used as a catalyst in the microwave-assisted synthesis of substituted quinolines. researchgate.net The use of nanocatalysts is a growing area of interest due to their high efficiency and potential for recyclability. acs.org

Purification and Isolation Techniques for Quinoline-8-Sulfonate Esters

The purification of the synthesized compounds is a critical step to ensure their purity for subsequent applications.

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Chromatography)

Chromatographic techniques are the most common methods for the purification of quinoline-8-sulfonate esters and their derivatives. uad.ac.id

Silica Gel Chromatography: This is a widely used method for the separation of organic compounds. uad.ac.id The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel). For quinoline derivatives, a mixture of petroleum ether and ethyl acetate (B1210297) is often used as the eluent. google.com The polarity of the eluent can be adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and analysis of quinoline derivatives. researchgate.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the separation of quinine (B1679958) and its diastereomer quinidine, a mobile phase consisting of acetonitrile, water, triethylamine, and acetic acid has been successfully employed. researchgate.net

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. google.comuad.ac.id It provides a quick and simple way to assess the purity of a sample.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Aminoacetophenone |

| 2-Aminobenzenesulfonic acid |

| 2-Bromo-2,2-difluoroethyl quinoline-8-sulfonate |

| 2-Bromo-2-chloro-1,1-difluoroethyl ether |

| 2-Bromo-2,2-difluoroethanol |

| 3-Methylquinoline-8-sulfonic acid |

| 3-Methylquinoline-8-sulfonyl chloride |

| Acetic acid |

| Acetonitrile |

| Acetyl nitrate |

| Alkyne |

| 2-Aminophenol |

| Ammonium acetate |

| Aniline |

| Anthranilamide |

| Benzyl halide |

| Bis(trichloromethyl) carbonate |

| Ceric nitrate |

| Cerium nitrate |

| p-Sulfonic acid calix organic-chemistry.orgarene |

| Copper(II) species |

| 1,3-Cyclohexanedione |

| Di-tert-butyl dicarbonate |

| Dichloromethane |

| Ethyl acetate |

| Ethanol |

| Ethyl glyoxylate |

| Ferrous sulfate (B86663) |

| Glycerol |

| Hantzsch ester |

| Iron(III) chloride |

| Isoquinoline |

| Isoquinoline-5-sulfonic acid |

| Ketone |

| Methanol (B129727) |

| N,O-acetal |

| Nitrobenzene |

| p-Toluenesulfonic acid |

| Paraformaldehyde |

| Pentafluorophenol |

| Petroleum ether |

| This compound |

| Piperidine |

| Potassium carbonate |

| Propionaldehyde |

| Pyridine |

| Quinoline |

| Quinoline-8-sulfonic acid |

| Quinoline-8-sulfonyl chloride |

| Rhodium |

| Scandium triflate |

| Silica gel |

| Sulfuric acid |

| Toluene |

| Trifluoroacetic acid |

| Triethylamine |

| Water |

Recrystallization and Filtration Processes

The purification of quinoline-8-sulfonate esters, including this compound, is a critical step to remove unreacted starting materials, by-products, and other impurities. Recrystallization, followed by filtration, is a conventional and effective method for obtaining the final product with high purity. The choice of solvent and the specific conditions of the process are determined by the solubility and stability of the particular sulfonate ester.

In many synthetic procedures for sulfonate esters, the crude product obtained after the initial reaction is often subjected to a purification process involving crystallization. For instance, in the synthesis of certain isoniazid-linked sulfonate esters, the precipitated solid product is filtered, dried, and then recrystallized from methanol to achieve higher purity. mdpi.com This suggests that alcohols like methanol can be suitable solvents for the recrystallization of compounds containing a sulfonate ester linkage.

The general principle of recrystallization involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts or have different solubility profiles, remain in the solution (mother liquor).

For sulfonate esters, various solvents and techniques are employed. The purification of monoalkyl sulfate salts, which are structurally related to sulfonate esters, can be achieved with high purity (over 95%) through recrystallization from ethanol. google.comgoogle.com In other cases, purification might involve precipitation followed by simple filtration. For example, the deprotection of certain tosylates can lead to a precipitated sulfonate which is then easily separated by filtration. nih.gov If the filtered product contains soluble impurities, subsequent acidification and extraction or washing steps may be necessary to achieve the desired purity. nih.gov

Filtration is the standard method used to separate the purified crystals from the mother liquor. Techniques can range from simple gravity filtration to vacuum filtration using a Büchner funnel, which is more efficient for removing residual solvent. In some industrial processes for related compounds, specialized equipment like a sintered glass filter or a centrifuge is used to remove precipitated solids, such as boric acid in certain esterification reactions. google.comgoogleapis.com The choice of filtration method often depends on the scale of the reaction and the nature of the solid and liquid phases. After filtration, the collected crystals are typically washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor and then dried to remove residual solvent.

The table below summarizes purification details for various sulfonate esters as reported in the literature, which can serve as a reference for developing protocols for this compound.

Table 1: Examples of Purification Methods for Sulfonate Esters and Related Compounds

| Compound/Class | Purification Method | Solvent(s) | Reported Purity/Yield | Source |

|---|---|---|---|---|

| Isoniazid-linked Sulfonate Esters | Recrystallization | Methanol | Yields: 53-77% | mdpi.com |

| Monoalkyl Sulfate Salts | Recrystallization | Ethanol | >98% purity | google.comgoogle.com |

| Sodium p-toluenesulfonate (NaOTs) | Precipitation & Filtration | Dichloromethane/Methanol | Pure solid obtained | nih.gov |

| Quinoline Yellow | Generation of water-insoluble salts, filtration, and regeneration | Water, Mineral Acid | Certifiable as D&C color | google.com |

Mechanistic Investigations of Reactions Involving Quinoline 8 Sulfonate Esters

Mechanistic Studies of Radical Smiles Rearrangements Facilitated by Quinoline-8-Sulfonate (B280653) Esters

The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution. mdpi.com Its radical variant has emerged as a powerful tool in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comscholaris.ca The radical Smiles rearrangement typically involves an intramolecular ipso-substitution on an aromatic ring, often triggered by the attack of a free radical. mdpi.com This process is particularly relevant for sulfonate esters, which can undergo desulfonylation (extrusion of sulfur dioxide) to drive the reaction forward. mdpi.com

In a radical Smiles rearrangement involving a molecule like phenyl quinoline-8-sulfonate, the quinoline-8-sulfonate group plays a multifaceted role. The sulfonate ester itself is not typically the source of the initial radical but is a key participant in the rearrangement cascade. The process is usually initiated by the generation of a radical elsewhere in the molecule or from an external source.

The primary functions of the quinoline-8-sulfonate moiety are:

Accepting the Radical: The aromatic ring system is the site of an intramolecular radical attack. A radical generated within the molecule attacks the ipso-carbon of the quinoline (B57606) ring—the carbon atom directly attached to the sulfonate group. mdpi.com

Facilitating Rearrangement: The sulfonate group is an excellent leaving group in its radical-anion form or through the extrusion of sulfur dioxide (SO2), which is a key driving force for the reaction. mdpi.com This desulfonylation step is often irreversible and propels the reaction cascade toward the final product.

Acting as the Migrating Group: In the context of a Smiles rearrangement, the quinoline ring can act as the migrating aryl group, transferring from the sulfonate oxygen to the position of the initial radical.

The generation of the initial radical can be achieved through various methods, such as photoredox catalysis or the use of radical initiators, which create a reactive species that can then engage with the substrate containing the quinoline-8-sulfonate ester. researchgate.netnih.gov Quinoline and its derivatives themselves can participate in redox reactions, sometimes involving the generation of reactive oxygen species (ROS), which highlights the electronic versatility of the heterocyclic system. nih.gov

The radical Smiles rearrangement proceeds through a series of well-defined intermediates. While the specific pathway can be influenced by the substrate and reaction conditions, a general mechanism can be outlined. mdpi.com The process is often a domino or cascade reaction, where a single initiation event leads to a sequence of bond-forming and bond-breaking steps. mdpi.com

The reaction cascade typically involves the following key steps and intermediates:

Radical Addition: An externally or internally generated radical adds to a specific position on the molecule, often to a double bond or another reactive site. mdpi.com

Ipso-Cyclization: The newly formed radical intermediate then attacks the ipso-position of the quinoline ring, forming a spirocyclic radical intermediate, often referred to as a Meisenheimer-type adduct. mdpi.comscholaris.ca

Desulfonylation/Rearrangement: This spirocyclic intermediate is key to the rearrangement. It collapses through the cleavage of the carbon-sulfur bond, leading to the extrusion of sulfur dioxide (SO2). This step results in the formation of a new radical and the migration of the quinoline ring. mdpi.com

H-Abstraction/Termination: The rearranged radical intermediate is then quenched, typically by abstracting a hydrogen atom from the solvent or another molecule in the reaction mixture, to yield the final, stable product and regenerate a radical to continue a chain process if applicable. mdpi.com

Table 1: Key Intermediates in the Radical Smiles Rearrangement

| Step | Intermediate Name | Description |

|---|---|---|

| 1 | Initial Radical Adduct | A radical adds to a reactive site on the substrate. |

| 2 | Spirocyclic Radical | The radical attacks the ipso-carbon of the quinoline ring, forming a bicyclic, spiro intermediate. mdpi.comscholaris.ca |

| 3 | Rearranged Radical | The spirocycle collapses, extruding SO2 and forming a new radical with the quinoline ring migrated. mdpi.com |

| 4 | Final Product | The rearranged radical is quenched, yielding the stable final product. |

Role of Quinoline-8-Sulfonate Moiety in Radical Generation and Propagation

Elucidation of Reaction Mechanisms in Ester Formation and Derivatization

The synthesis of this compound itself, and its subsequent derivatization, are governed by fundamental reaction mechanisms, primarily nucleophilic substitution at the sulfonyl center.

The formation of a sulfonate ester like this compound typically occurs via a nucleophilic acyl substitution reaction. In this context, the "acyl" group is the quinoline-8-sulfonyl group. The most common method involves the reaction of a quinoline-8-sulfonyl chloride with a nucleophile, such as phenol (B47542) or sodium phenoxide.

The mechanism is generally accepted to proceed through a two-step addition-elimination pathway: masterorganicchemistry.comlibretexts.org

Nucleophilic Attack (Addition): The nucleophile (e.g., the oxygen atom of phenol) attacks the electrophilic sulfur atom of the sulfonyl chloride. quora.com This breaks the S=O pi bond and forms a transient, high-energy intermediate with a pentacoordinate sulfur atom, often described as having a trigonal bipyramidal geometry.

Leaving Group Departure (Elimination): The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl-). libretexts.orgquora.com This step results in the formation of the new sulfonate ester C-O-S bond.

This pathway is distinct from the single-step SN2 mechanism. libretexts.org The presence of the tetrahedral intermediate is a defining feature of nucleophilic acyl substitution. libretexts.org

The rate and outcome of the esterification reaction are highly dependent on the electronic and steric properties of substituents on both the quinoline ring and the phenyl ring. windows.net

Electronic Effects:

On the Quinoline Ring: Electron-withdrawing groups (e.g., -NO2, -CF3) attached to the quinoline ring increase the electrophilicity of the sulfonyl sulfur atom. libretexts.org This makes the sulfur more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups (-OCH3, -NH2) would decrease the reaction rate.

On the Phenyl Ring (Nucleophile): Electron-donating groups on the phenol increase the nucleophilicity of the oxygen atom, leading to a faster reaction. Electron-withdrawing groups on the phenol make it a weaker nucleophile and slow the reaction down. windows.net

Steric Effects:

Bulky substituents near the sulfonyl group on the quinoline ring or near the hydroxyl group on the phenol can sterically hinder the approach of the nucleophile to the electrophilic center. libretexts.org This steric hindrance raises the activation energy of the reaction and consequently decreases the reaction rate.

Table 2: Predicted Substituent Effects on the Formation of this compound

| Ring | Substituent Type | Effect on Ring | Effect on Reaction Rate |

|---|---|---|---|

| Quinoline | Electron-Withdrawing | Increases electrophilicity of sulfur | Increase |

| Quinoline | Electron-Donating | Decreases electrophilicity of sulfur | Decrease |

| Phenyl (Phenol) | Electron-Donating | Increases nucleophilicity of oxygen | Increase |

| Phenyl (Phenol) | Electron-Withdrawing | Decreases nucleophilicity of oxygen | Decrease |

| Either Ring | Steric Bulk (near reaction site) | Hinders approach of reactants | Decrease |

Nucleophilic Acyl Substitution Pathways at the Sulfonyl Center

Application of Computational Chemistry in Mechanistic Elucidation

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. acs.org For reactions involving quinoline-8-sulfonate esters, computational studies can provide deep insights that are often difficult to obtain through experimental means alone.

Applications in this context include:

Mapping Reaction Pathways: Calculations can map the entire potential energy surface of a reaction. This involves locating the structures and calculating the energies of reactants, intermediates, transition states, and products. acs.org For the radical Smiles rearrangement, this would allow for the characterization of the crucial spirocyclic radical intermediate and the transition states connecting each step. mdpi.com

Validating Mechanisms: By comparing the calculated energy barriers (activation energies) for different proposed pathways, chemists can determine the most likely mechanism. For instance, computational studies can help confirm whether a nucleophilic substitution is a concerted SN2-type process or a stepwise addition-elimination reaction. acs.org

Analyzing Substituent Effects: Computational models can precisely quantify the electronic and steric effects of different substituents. rsc.orgresearchgate.net By calculating how substituents alter the energies of transition states and intermediates, researchers can predict and explain trends in reaction rates and selectivity, corroborating the qualitative predictions outlined in Table 2. acs.org

Through these computational approaches, a detailed, dynamic picture of the chemical transformations involving this compound can be developed, guiding future synthetic efforts.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) calculations are instrumental in locating and characterizing the transition state (TS) structures of a reaction. The transition state represents the highest energy point along the reaction coordinate, and its geometry and energy are critical for determining the reaction's feasibility and rate.

In the context of quinoline derivatives, DFT has been successfully employed to rationalize reaction outcomes. For instance, in the functionalization of quinoline scaffolds, DFT calculations have been used to determine the activation energy barriers for different potential pathways, thereby predicting the observed regioselectivity. Calculations can reveal why a particular position on the quinoline ring is favored for attack by comparing the transition state energies of the various possibilities. For example, in the chlorination of a dimethyl-phenylquinoline-carboxylic acid, DFT calculations showed that the preference for the C-7 position was due to a lower transition state energy (ΔG‡ = 28.5 kcal/mol) compared to the C-6 position (ΔG‡ = 32.1 kcal/mol).

For reactions involving esters, such as the reduction of quinoline by Hantzsch ester, DFT studies have established the most favorable mechanistic pathways by comparing the energy profiles of different proposals. acs.org These studies typically involve optimizing the geometries of reactants, products, intermediates, and transition states. The B3LYP functional is a commonly used method for such investigations, often paired with basis sets like 6-31G(d) or 6-311G(d,p) to provide a balance of accuracy and computational cost. acs.orgnih.gov

The analysis of a transition state in a hypothetical reaction of this compound would involve identifying the breaking and forming bonds. Key parameters obtained from these calculations include the imaginary frequency corresponding to the motion along the reaction coordinate, bond lengths, and bond angles of the transition state structure.

Table 1: Representative Parameters from DFT-Calculated Transition States for Quinoline Derivatives

| Parameter | Description | Typical Values (Example) |

| Activation Free Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 1.5 - 30 kcal/mol acs.org |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true saddle point (transition state). | -150 to -500 cm⁻¹ |

| Key Bond Distances | The lengths of bonds being formed or broken in the transition state. | 1.5 - 2.5 Å |

| Spin State | The total spin multiplicity of the electronic state (e.g., singlet, triplet, quartet) for reactions involving radical or metal intermediates. | Quartet, Quintet acs.org |

This table is illustrative and compiles typical data from DFT studies on related quinoline and ester reactions. Specific values for this compound would require dedicated calculations.

Prediction of Reaction Pathways and Energy Landscapes

By mapping the energy changes as reactants are converted into products, DFT calculations can construct a detailed energy landscape or reaction profile. This profile illustrates the relative energies of all stationary points, including reactants, intermediates, transition states, and products.

For reactions of quinoline derivatives, multiple pathways are often plausible. For example, the reduction of quinoline itself has been shown through DFT to proceed via a 1,4-reduction to an enamine intermediate, which is then further reduced. acs.org The calculations demonstrated that a pathway involving initial proton transfer from the Hantzsch ester to the quinoline nitrogen had a lower activation barrier than alternative routes. acs.org

In the context of reactions involving the sulfonate group, mechanistic studies have pointed towards the possibility of radical pathways. researchgate.net For instance, the cross-coupling of a quinolinesulfonylhydrazide with alcohols to form sulfinate esters was proposed to proceed through a radical mechanism based on experimental evidence. researchgate.net A DFT study of such a system would aim to model the generation of a quinoline sulfonyl radical and its subsequent reaction, calculating the energy barriers for each step.

A hypothetical energy landscape for a nucleophilic substitution reaction on this compound could involve the following steps, each with a calculated energy value:

Formation of a reactant-nucleophile complex.

The transition state for the nucleophilic attack on the sulfur atom.

A potential intermediate species (e.g., a Meisenheimer-like complex).

The transition state for the departure of the phenoxide leaving group.

Formation of the product complex.

Table 2: Hypothetical Reaction Pathway Steps and DFT-Derived Data

| Reaction Step | Description | Key Computational Output |

| Reactant Complexation | Association of the nucleophile with this compound. | Binding Energy (ΔE_bind) |

| Transition State 1 (TS1) | Nucleophilic attack on the sulfur atom. | Activation Energy (ΔG‡_1) |

| Intermediate Formation | Formation of a pentacoordinate sulfur intermediate. | Relative Stability (ΔE_int) |

| Transition State 2 (TS2) | Cleavage of the sulfur-oxygen bond to the phenyl group. | Activation Energy (ΔG‡_2) |

| Product Release | Dissociation of the final product and the leaving group. | Reaction Energy (ΔE_rxn) |

This table outlines a plausible, hypothetical reaction pathway for nucleophilic substitution on this compound, indicating the type of data that would be generated from a dedicated DFT study.

Catalysis and Ligand Chemistry of Quinoline 8 Sulfonate Systems

Quinoline-8-Sulfonates as Ligands in Metal Coordination Complexes

Quinoline-8-sulfonates, particularly water-soluble derivatives like 8-hydroxyquinoline-5-sulfonic acid (a close structural analog), are well-recognized bidentate chelating agents. uc.pt They form stable complexes with a wide array of transition and main group metal cations. uc.ptscispace.com The formation of these complexes is central to their application in various fields, from analytical chemistry to materials science. uc.pttandfonline.com

Quinoline-8-sulfonate (B280653) ligands primarily act as bidentate chelating agents, coordinating to metal ions through the quinoline (B57606) nitrogen atom and an oxygen atom from the sulfonate group. scispace.comresearchgate.net However, the sulfonate group's multiple oxygen atoms allow for varied and complex coordination modes, leading to the formation of diverse supramolecular structures. researchgate.net

Research on the coordination of related quinoline sulfonates with various metal ions reveals specific geometries and binding characteristics. For instance, studies with 8-hydroxyquinoline-5-sulfonate (8-HQS), which provides insight into the chelating nature of this family of ligands, show the dominant formation of 1:2 (metal:ligand) complexes with divalent Group 12 metals like zinc(II), cadmium(II), and mercury(II). uc.pt DFT calculations indicate a preference for hexacoordinated metal centers, with two ligands and two water molecules completing the coordination sphere. uc.pt The geometry can vary; the zinc(II) complex typically adopts a square bipyramidal geometry with water molecules in trans positions, whereas cadmium(II) and mercury(II) complexes favor a cis geometry for the water molecules. uc.pt

The binding affinity of quinoline-based ligands can be influenced by the metal ion. Computational studies on a related quinoline sulfate (B86663) system suggest a binding affinity order of Fe³⁺ > Cu²⁺ > Zn²⁺. The stability of these metal chelates is a key factor in their utility. acs.orggoogle.com

| Metal Ion | Ligand System | Stoichiometry (Metal:Ligand) | Coordination Geometry | Key Research Finding | Citation |

|---|---|---|---|---|---|

| Zn(II) | 8-Hydroxyquinoline-5-sulfonate (8-HQS) | 1:2 | Square Bipyramidal | Forms a hexacoordinated complex with two ligands and two trans water molecules. | uc.pt |

| Cd(II), Hg(II) | 8-Hydroxyquinoline-5-sulfonate (8-HQS) | 1:2 | Distorted Octahedral | Isomers with cis-coordinated water molecules are more stable. | uc.pt |

| Ba(II) | 8-Hydroxy-7-iodoquinoline-5-sulfonate | 1:1 | Nine-coordinate monocapped antiprismatic | Coordination involves the N and O atoms of the quinolinol ring and four O atoms from three different sulfonate groups. | researchgate.net |

| Sr(II) | 8-Hydroxy-7-iodoquinoline-5-sulfonate | 1:2 | Pentagonal-bipyramidal | The Sr(II) ion is coordinated by O atoms from three sulfonate groups and two oxine rings. | researchgate.net |

| Ni(II) | 8-Hydroxy-7-iodoquinoline-5-sulfonate | 1:1 (in dimer) | Octahedral | Forms a cage-like dimer where Ni(II) is coordinated by the ring N, quinolinol O, a sulfonate O, and three water molecules. | researchgate.net |

| Al(III) | 8-Quinolinol-5-sulfonic acid | - | - | Evidence of mixed-ligand complex formation was observed. | tandfonline.comresearchgate.net |

The sulfonate group (-SO₃H) exerts a profound influence on the physicochemical properties of the quinoline ligand. Its primary and most utilized effect is the significant enhancement of aqueous solubility compared to the unsubstituted parent quinoline. uc.ptuci.edu This property is crucial for applications in aqueous media, including biological systems and environmental analysis, by preventing the precipitation of metal complexes. uci.edu

Beyond solubility, the sulfonate group is an active participant in chelation. The oxygen atoms of the sulfonate can coordinate directly with metal ions, leading to complex and robust structures. researchgate.net In the crystal structure of a barium complex with 8-hydroxy-7-iodoquinoline-5-sulfonate, the barium ion is coordinated by four oxygen atoms originating from three different sulfonate groups, demonstrating the group's ability to form bridges and create extended networks. researchgate.net

The rigid, planar structure of the quinoline ring serves as an excellent scaffold for the construction of chiral ligands. By incorporating stereogenic centers into the ligand framework, chemists can exert precise control over the three-dimensional arrangement of coordinating atoms, which is fundamental to asymmetric catalysis. thieme-connect.com

Stereochemical and steric effects can be used to modulate the binding affinity and selectivity of these ligands for different metal ions. Chiral quinoline-based ligands and their metal complexes are widely employed as catalysts in asymmetric transformations. researchgate.net The stereochemistry of the ligand dictates the facial selectivity of substrate binding to the metal center, thereby controlling the chirality of the product.

An interesting stereochemical phenomenon is the formation of helical coordination polymers. For example, a copper(II) complex incorporating 8-hydroxyquinoline-5-sulfonate has been shown to form homochiral 1-D helical chains when crystallized with cucurbituril, a macrocyclic host molecule. mdpi-res.com The specific interactions and the inherent chirality of the building blocks direct the assembly into these ordered, chiral superstructures. mdpi-res.com

Influence of the Sulfonate Group on Ligand Properties and Chelating Behavior

Application of Quinoline-8-Sulfonate Derivatives in Catalytic Transformations

The unique properties of quinoline-8-sulfonate systems make them valuable in the design of advanced catalysts. Their ability to form stable complexes with transition metals is the basis for their use in homogeneous catalysis, while the potential for functionalization allows for their incorporation into heterogeneous systems.

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org While quinoline-8-sulfonates themselves can be part of a larger chiral ligand, the broader family of chiral quinoline derivatives has seen extensive use in asymmetric catalysis. thieme-connect.comresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity. pku.edu.cn

Cationic ruthenium complexes featuring chiral N-sulfonylated diamine ligands, for example, are highly effective for the asymmetric hydrogenation of quinolines. pku.edu.cndicp.ac.cn The enantioselectivity in these systems is thought to arise from a CH/π interaction between an arene ligand on the ruthenium catalyst and the fused phenyl ring of the quinoline substrate within a defined transition state. dicp.ac.cn A wide variety of chiral ligands based on the quinoline framework, such as Schiff bases and oxazolinylquinolines, have been synthesized and successfully applied in numerous asymmetric reactions. thieme-connect.com

| Catalyst System / Ligand Type | Reaction Type | Key Features | Citation |

|---|---|---|---|

| Cationic Ru(II)/η⁶-arene complexes with chiral N-monosulfonylated diamine ligands | Asymmetric Hydrogenation of Quinolines | Achieves excellent enantioselectivity (>99% ee) for various quinoline substrates. Operates via a stepwise H⁺/H⁻ transfer. | pku.edu.cndicp.ac.cn |

| Ir(I) complexes with chiral phosphorus ligands (e.g., MeO-BIPHEP) | Asymmetric Hydrogenation of Quinolines | A pioneering system for the highly effective asymmetric hydrogenation of 2,6-substituted quinolines (up to 96% ee). | pku.edu.cn |

| Quinoline-based chiral Schiff base ligands | 1,4-addition, Allylic Oxidation | Versatile N,N-bidentate or N,N,P-tridentate ligands used in various C-C bond forming reactions. | thieme-connect.com |

| Chiral Oxazolinylquinoline Ligands | Various Asymmetric Transformations | A major class of chiral ligands synthesized from quinoline precursors for use in asymmetric catalysis. | thieme-connect.comresearchgate.net |

| Quinoline-based Chiral Monosulfoximine Ligands | Pd-catalyzed N-arylation | C1-symmetric ligands where a nitrogen atom from the quinoline ring acts as a donor. | thieme-connect.comresearchgate.net |

The development of heterogeneous catalysts is a key goal in green chemistry, as it simplifies catalyst recovery and reuse. arabjchem.org Incorporating quinoline-sulfonate moieties into solid supports is a strategy to create such recyclable catalysts.

One approach involves using materials with sulfonic acid groups as solid acid catalysts for the synthesis of the quinoline ring itself. For example, silica-based sulfonic acid (SiO₂–Pr–SO₃H) and sulfonic acid-functionalized graphitic carbon nitride have been employed as efficient, reusable heterogeneous catalysts for Friedländer annulation to produce substituted quinolines. tandfonline.comnih.gov

Another strategy focuses on designing catalysts that can tolerate sulfur-containing functional groups like sulfonates, which often act as catalyst poisons. A novel heterogeneous Ru–S catalyst was developed for the hydrogenation of quinolines bearing various sulfur functionalities, including sulfonamides and sulfonates, demonstrating high tolerance and chemoselectivity under mild conditions. nih.govacs.org This allows for the catalytic transformation of complex molecules where a quinoline-sulfonate moiety is part of the substrate. The immobilization of catalytically active quinoline-metal complexes onto solid supports like silica (B1680970) or polymers represents a direct method for creating heterogeneous catalysts, combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneity.

Structural Modification and Derivatization of Quinoline 8 Sulfonate Frameworks

Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring is a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring. The reactivity of the quinoline ring towards electrophilic and nucleophilic substitution is influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic substitution on the quinoline ring typically occurs on the benzene ring portion, as the pyridine ring is deactivated by the electronegative nitrogen atom. uomustansiriyah.edu.iqresearchgate.net Under vigorous conditions, substitution happens at the C-5 and C-8 positions. researchgate.netuop.edu.pk

Nitration: The nitration of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uomustansiriyah.edu.iquop.edu.pk The presence of the sulfonate group at the 8-position, as in phenyl quinoline-8-sulfonate (B280653), would direct incoming electrophiles to other available positions, primarily the 5-position.

Sulfonation: The sulfonation of quinoline with fuming sulfuric acid (oleum) can yield different products depending on the reaction temperature. At 220°C, quinoline-8-sulfonic acid is the major product, while at 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is formed. researchgate.netslideshare.net For an existing quinoline-8-sulfonate, further sulfonation would likely require harsh conditions and would be directed to the 5- or 6-positions.

Table 1: Electrophilic Substitution Reactions on Quinoline

| Reaction | Reagents | Major Product(s) | Reference(s) |

|---|---|---|---|

| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uomustansiriyah.edu.iquop.edu.pk |

| Sulfonation (220°C) | Fuming H₂SO₄ | Quinoline-8-sulfonic acid | researchgate.netslideshare.net |

| Sulfonation (300°C) | Fuming H₂SO₄ | Quinoline-6-sulfonic acid | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to halo-substituted quinolines. researchgate.netacs.org These reactions allow for the introduction of a wide variety of substituents onto the quinoline framework. For a phenyl quinoline-8-sulfonate starting material, a halogen atom would first need to be introduced onto the quinoline ring, typically at the 2-, 4-, 5-, or 6-positions, to serve as a handle for cross-coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. It is a versatile method for creating new carbon-carbon bonds. researchgate.netrsc.org For instance, a bromo-substituted this compound could be coupled with an arylboronic acid to introduce a new aryl group.

Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. This can be used to introduce alkenyl substituents onto the quinoline ring. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a reliable method for the synthesis of alkynyl-substituted quinolines. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a widely used method for the synthesis of arylamines. acs.org A halo-substituted this compound could be reacted with various primary or secondary amines to introduce amino substituents. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halo-Quinolines

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent + Aryl/Vinyl Halide | C-C | Pd catalyst, Base | researchgate.netrsc.org |

| Heck | Alkene + Aryl/Vinyl Halide | C-C (alkenyl) | Pd catalyst, Base | researchgate.net |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | C-C (alkynyl) | Pd catalyst, Cu co-catalyst, Base | researchgate.net |

| Buchwald-Hartwig | Amine + Aryl Halide | C-N | Pd catalyst, Ligand, Base | acs.org |

Electrophilic Aromatic Substitution Strategies

Modifications of the Phenyl or Alkyl Sulfonate Moiety

The sulfonate portion of this compound can also be modified. This is typically achieved by synthesizing the desired sulfonate ester from quinoline-8-sulfonyl chloride and the corresponding alcohol or phenol (B47542).

Halogenated phenyl groups can be introduced by reacting quinoline-8-sulfonyl chloride with a halogenated phenol. For example, perfluorothis compound is synthesized from quinoline-8-sulfonyl chloride and pentafluorophenol (B44920). chemscene.comugr.es The presence of the highly fluorinated ring can significantly alter the electronic properties and reactivity of the molecule. chemscene.com Research has also been conducted on the synthesis of other perfluoroalkyl sulfides of quinoline. beilstein-journals.org

The direct alkylation or arylation of the oxygen atom in a pre-formed sulfonate ester is generally not a common synthetic route. Sulfonate esters are known as potent electrophiles and are themselves used as alkylating agents. acsgcipr.orgnih.gov The formation of sulfonate esters is typically achieved by reacting a sulfonic acid or sulfonyl chloride with an alcohol. enovatia.comresearchgate.net While there are methods for the N-alkylation of amines using sulfonate esters, the O-alkylation of a sulfonate ester is not a standard transformation. wiley.com

The quinoline-8-sulfonate framework can be a starting point for the synthesis of more complex bridged or fused ring systems. These reactions often involve multiple steps and can utilize the reactivity of both the quinoline ring and the sulfonate group or its derivatives. For instance, derivatives of quinoline-8-sulfonic acid can be used in reactions like the Friedländer synthesis to build more complex quinoline structures. iipseries.orgacs.org Additionally, intramolecular reactions on suitably substituted quinoline-8-sulfonate derivatives can lead to the formation of bridged systems. The Povarov reaction, for example, has been used to construct the pyrroloquinoline scaffold, which is a core structure in some natural products. mdpi.com The synthesis of 8-hydroxyquinoline (B1678124) from quinoline-8-sulfonic acid is a well-established process that involves a caustic fusion step. google.comgoogle.com This hydroxyquinoline can then be used as a precursor for further cyclization reactions.

Advanced Spectroscopic and Computational Characterization of Quinoline 8 Sulfonate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to quinoline-8-sulfonate (B280653) esters provides definitive information about the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer detailed insights into the chemical environment of each atom within the molecule. For a compound like Phenyl quinoline-8-sulfonate, the spectra can be divided into distinct regions corresponding to the quinoline (B57606) and phenyl moieties.

In ¹H NMR spectra of related quinoline sulfonates, the protons of the quinoline ring typically resonate in the aromatic region between δ 7.5 and 9.3 ppm. mdpi.com The specific chemical shifts and coupling patterns (e.g., doublet of doublets, multiplet) allow for the assignment of each proton on the heterocyclic ring. The phenyl group protons also appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. mdpi.com

¹³C NMR spectra provide information on the carbon skeleton. For quinoline-8-sulfonamide (B86410), a closely related structure, carbon signals appear between δ 122 and 152 ppm. mdpi.com The assignment of these signals, particularly for the quaternary carbons, is often challenging and requires more advanced techniques. mdpi.com

Table 1: Representative NMR Data for Quinoline-8-Sulfonate Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| Quinoline H-2 | 9.0 - 9.3 | Doublet of doublets (dd) |

| Quinoline H-3, H-4 | 7.6 - 8.6 | Multiplets or doublets |

| Quinoline H-5, H-6, H-7 | 7.6 - 8.4 | Multiplets |

| Phenyl Protons | 7.0 - 8.0 | Multiplets |

| ¹³C NMR | ||

| Quinoline Carbons | 122 - 152 | Includes both protonated and quaternary carbons. mdpi.com |

Note: Data is generalized from related quinoline sulfonate and sulfonamide structures. mdpi.commdpi.com

For unambiguous assignment of ¹H and ¹³C NMR signals in complex molecules like quinoline-8-sulfonate esters, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique helps identify protons that are coupled to each other, which is invaluable for tracing the connectivity within the quinoline and phenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly crucial for assigning quaternary carbons, which are not visible in HSQC spectra, by observing their correlations to nearby protons. mdpi.com

In studies of related quinoline-8-sulfonamides, two-dimensional NMR spectra like HSQC and HMBC were essential for the precise assignment of resonance peaks in the ¹³C NMR spectra to individual carbon atoms. mdpi.com

¹H and ¹³C NMR for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy. This allows for the determination of the elemental formula of a molecule by comparing the experimentally measured exact mass with the calculated mass for a proposed formula. This is a definitive method for confirming the identity of a newly synthesized compound. For various quinoline-8-sulfonate and sulfonamide derivatives, HRMS has been used to confirm their elemental composition by matching the found mass to the calculated mass. mdpi.commdpi.com

Table 2: Example HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₃S |

| Calculated Exact Mass | 285.0460 |

| Ion (e.g., [M+H]⁺) | C₁₅H₁₂NO₃S⁺ |

| Calculated m/z | 286.0538 |

| Expected HRMS Result | Found m/z within a few ppm of 286.0538 |

Note: This table is illustrative. The exact ion observed would depend on the ionization technique used (e.g., ESI, APCI).

Chromatographic methods coupled with mass spectrometry are standard for assessing the purity and confirming the identity of compounds.

LC-MS: Liquid chromatography separates components of a mixture in solution before they are introduced to the mass spectrometer. This is a very common technique for non-volatile compounds like sulfonate esters. Studies on related compounds have used LC analysis to confirm high purity levels, often exceeding 97%. mdpi.com Bioanalytical quantitation can also be performed using HPLC coupled with mass spectrometry. google.com The use of a labeling reagent containing a quinoline group can enhance ionization efficiency and improve retention on reversed-phase LC columns, thereby increasing detection sensitivity in LC-MS analysis. rsc.org

GC-MS: Gas chromatography is suitable for volatile and thermally stable compounds. While direct analysis of sulfonate esters by GC-MS can be challenging due to their low volatility, it has been used for the characterization of related quinoline derivatives. brieflands.com It is a standard method for comprehensive screening of various organic compounds. science.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction analysis of single crystals provides unequivocal proof of a molecule's structure, including its three-dimensional arrangement (stereochemistry) and intermolecular interactions in the solid state. For quinoline-based compounds, XRD studies reveal details about bond lengths, bond angles, and crystal packing. researchgate.net

Table 3: Representative Single-Crystal X-ray Diffraction Data for Quinoline-8-sulfonamide

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₉H₈N₂O₂S | researchgate.net |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/n | researchgate.net |

| a (Å) | 8.9431 (3) | researchgate.net |

| b (Å) | 10.4542 (2) | researchgate.net |

| c (Å) | 10.4648 (2) | researchgate.net |

| β (°) | 109.313 (2) | researchgate.net |

| Volume (ų) | 923.33 (4) | researchgate.net |

| Z | 4 | researchgate.net |

Note: The data presented is for Quinoline-8-sulfonamide, a structurally similar compound, to illustrate the type of information generated by X-ray crystallographic analysis.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A study on N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide provides crystallographic data for a complex derivative, highlighting the typical structural features of the quinoline-8-sulfonyl group in a solid-state context. researchgate.net

Table 1: Representative Crystallographic Parameters for Sulfonate Esters (Note: Data is compiled from analogous sulfonate ester structures to illustrate typical values)

| Parameter | Typical Value/Range | Reference |

| Crystal System | Monoclinic, Orthorhombic | nih.gov |

| Space Group | P2₁/c, P2₁2₁2₁ | nih.gov |

| S=O Bond Length (Å) | 1.41 - 1.43 | eurjchem.com |

| S-O (ester) Bond Length (Å) | ~1.64 | |

| O-S-O Angle (°) | 119 - 121 | eurjchem.com |

| C-S-O-C Torsion Angle (°) | 60 - 80 (gauche) |

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is a crucial technique for characterizing the crystalline form of a compound, including identifying different polymorphs (crystalline forms) or solvates. Each crystalline form produces a unique diffraction pattern, defined by the positions (2Θ angles) and intensities of the peaks.

While specific PXRD data for this compound is not detailed in the provided sources, a patent for N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide hemisulfate demonstrates the application of PXRD in distinguishing between various crystalline forms (Form A, B, C, D). google.comgoogle.com This illustrates how the technique is applied to complex quinoline-8-sulfonamide derivatives to ensure the correct solid form is used. For example, Crystalline Form A of this compound is characterized by distinct peaks at 2Θ angles of 9.9°, 15.8°, and 22.6°, while Form B shows key peaks at 9.9°, 10.6°, and 12.7°. google.com

Table 2: Example PXRD Peaks for Different Crystalline Forms of a Quinoline-8-Sulfonamide Derivative

| Crystalline Form | Characteristic 2Θ Peaks (±0.2°) |

| Form A (sesquihydrate) | 9.9, 15.0, 15.8, 17.1, 21.3, 21.9, 22.6 |

| Form B (ethanol solvate) | 9.9, 10.6, 12.7, 15.7, 16.9, 22.0, 22.5 |

| Form D (anhydrous) | 5.8, 10.0, 10.2, 19.3, 22.9, 23.3, 25.2 |

| Source: Data adapted from patent information for N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide hemisulfate. google.com |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic peaks from the sulfonate group and the aromatic rings.

The most prominent absorptions for the sulfonate ester group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically strong and appear in the regions of 1335-1380 cm⁻¹ and 1150-1190 cm⁻¹, respectively. cdnsciencepub.comlibretexts.orgmdpi.com The stretching of the S-O-C linkage also produces characteristic bands. researchgate.net The quinoline moiety exhibits C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹ and various C=C and C=N ring stretching vibrations in the 1450-1620 cm⁻¹ region. mdpi.comresearchgate.netarabjchem.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Reference |

| 3120-3000 | C-H Stretch | Quinoline & Phenyl Rings | Medium-Weak | arabjchem.org |

| 1620-1450 | C=C and C=N Stretch | Quinoline & Phenyl Rings | Medium-Strong | mdpi.comresearchgate.net |

| 1380-1335 | S=O Asymmetric Stretch | Sulfonate Ester | Strong | libretexts.orgmdpi.com |

| 1190-1150 | S=O Symmetric Stretch | Sulfonate Ester | Strong | libretexts.org |

| 1160-1120 | S-O-C Stretch | Sulfonate Ester | Strong | cdnsciencepub.comresearchgate.net |

| 1106-969 | C-H Deformation | Quinoline Ring | Medium | mdpi.com |

Computational Modeling for Molecular Structure and Properties

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the electronic structure of molecules like quinoline-8-sulfonate esters. thieme-connect.comresearchgate.netrsc.org DFT calculations can optimize the molecular geometry and predict properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govuantwerpen.be

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting chemical reactivity. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites). For quinoline derivatives, the electron density is often distributed across the aromatic system. rsc.orguantwerpen.be The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions, which are key to understanding intermolecular interactions and reaction sites. nih.gov Studies on related quinoline sulfonamides and derivatives utilize DFT to correlate these calculated properties with observed chemical behavior. thieme-connect.comresearchgate.netmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While predominantly used in drug design to model interactions with biological macromolecules, the principles of docking can also be applied to non-biological systems in materials science.

For instance, docking could be used to model the interaction of this compound with a host molecule, such as a cyclodextrin (B1172386) or a synthetic receptor, to predict the geometry and stability of the resulting host-guest complex. This approach is valuable for designing molecular sensors or studying encapsulation phenomena. Similarly, docking simulations can explore the potential for self-assembly by predicting how individual molecules of this compound might interact with each other to form larger, ordered structures, driven by non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov This can provide insight into the factors that govern crystal packing and the formation of novel materials.

The C-S-O-C torsion angle is particularly important. A staggered conformation is generally preferred for sulfate (B86663) and sulfonate esters. nih.gov For example, in methyl 2,4,6-trimethylbenzenesulfonate, steric hindrance forces the sulfonate group into a gauche conformation relative to the aromatic plane, with a reported torsional angle of approximately 77°. In other sulfonate esters, C-S-O-N torsion angles have been observed around 66-68°, indicating a stable, non-planar arrangement. This suggests that the phenyl and quinoline rings in this compound are not coplanar but are oriented at a distinct angle to one another to minimize steric clash.

Applications in Materials Science and Analytical Chemistry

Utilization of Quinoline-8-Sulfonate (B280653) Esters in Organic Electronic Materials

Quinoline (B57606) derivatives are foundational in the field of organic electronics. mdpi.com Their inherent properties, such as thermal stability, ease of synthesis, and excellent electron transport capabilities, make them suitable for various applications. acs.org

Derivatives of 8-hydroxyquinoline (B1678124), which are structurally related to quinoline-8-sulfonate, are widely employed as electron transport and emitting materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comgoogle.com Compounds like tris(8-hydroxyquinolinato) aluminum (Alq3) have become industry standards for the electron transport layer (ETL) in OLED devices. acs.orggoogle.com These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, a critical process for the functioning of an OLED. acs.org

The performance of these electron transport layers can be further enhanced by doping them with other quinoline-based materials, such as 2-(hydroxyl) quinoline lithium (Liq). ieice.orgneuroquantology.com This n-type doping improves electron injection and creates a better balance of charge carriers (electrons and holes) within the device, leading to higher efficiency. ieice.orgneuroquantology.com The sulfonate ester group in phenyl quinoline-8-sulfonate can modify the electronic properties of the quinoline core, tuning its energy levels for optimal performance in multilayered OLED structures.

Table 1: Properties of a Representative Quinoline-Based Electron Transport Material (Alq3)

| Property | Description | Reference |

| Function | Electron Transport, Emitting Layer | acs.orggoogle.com |

| Key Attributes | High thermal stability, good electroluminescence yields, excellent electron transport properties. | acs.org |

| Standard Voltage | A device using Alq3 operated at 7.8 V at a current density of 20 mA/cm². | google.com |

| Luminance | Achieved a luminance of 686 cd/m² at 20 mA/cm². | google.com |

| Quantum Efficiency | Exhibited an external quantum efficiency of 1.06%. | google.com |

Application in Fluorescent Chemosensors

The quinoline ring system is an excellent fluorophore, a molecule that can re-emit light upon light excitation. nih.gov This property is harnessed to create fluorescent chemosensors for detecting various analytes, particularly metal ions. mdpi.commdpi.com

Quinoline-based scaffolds are frequently used to construct fluorescent sensors for detecting metal ions. epstem.net The basic 8-hydroxyquinoline (8-HQ) molecule can bind to metal ions, leading to a significant increase in fluorescence. epstem.net However, 8-HQ itself often has poor selectivity for different metal ions. epstem.net To overcome this, chemists design more sophisticated sensors by attaching specific binding units (ionophores) to the quinoline framework to ensure selective recognition of a target ion. epstem.net

The design involves coupling the quinoline fluorophore to a metal chelating unit. acs.org The quinoline-sulfonate structure is well-suited for this, where the sulfonate group and other strategically placed atoms can create a specific binding pocket for a target metal ion. By modifying the substituents on the quinoline ring, researchers can fine-tune the sensor's selectivity and sensitivity for specific metal ions like Zn²⁺, Cu²⁺, or Fe³⁺. mdpi.comasianpubs.orgacs.org

Table 2: Examples of Quinoline-Based Fluorescent Chemosensors

| Sensor Base | Target Analyte(s) | Detection Principle | Reference |

| Quinoline with triazole moiety | Zn²⁺, Hg²⁺ | Complex formation indicated by changes in UV-Vis spectra. | epstem.net |

| 8-quinoline carboxylic acid derivatives | Cu²⁺ | Selective fluorescence "turn-off". | asianpubs.org |

| Quinoline pendant arm derivatives of acs.organeN₃ | Zn²⁺, Cd²⁺ | Chelation Enhancement of Fluorescence (CHEF), "OFF-ON" effect. | acs.org |

| Quinoline derivative (Sensor TQA) | Fe³⁺ | High selectivity and sensitivity, fluorescence quenching. | mdpi.com |

The response of a fluorescent chemosensor is based on a change in its fluorescence intensity or wavelength upon binding to an analyte. nih.gov This change is governed by several photophysical mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT). nih.govacs.orgresearchgate.net

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (quinoline) is connected to a receptor with a non-bonding electron pair (e.g., on a nitrogen or sulfur atom). researchgate.net In the free sensor, photoexcitation of the fluorophore is followed by an electron transfer from the receptor to the fluorophore, which quenches the fluorescence (a non-radiative process). researchgate.netmdpi.com When the receptor binds to a metal ion, the electron pair is engaged in the bond, preventing the electron transfer and thus "turning on" the fluorescence. researchgate.net The sulfonate group itself can act as an electron acceptor, facilitating a PET process that quenches fluorescence, which is then reversed upon interaction with an analyte. mdpi.com

Chelation-Enhanced Fluorescence (CHEF): Many quinoline-based sensors, such as those derived from 8-hydroxyquinoline, exhibit weak fluorescence on their own. epstem.net Upon chelation with a metal ion, a rigid complex is formed. This increased rigidity reduces the energy loss through non-radiative pathways (like molecular vibrations), leading to a significant enhancement of the fluorescence intensity. nih.govacs.org

Fluorescence Quenching: This is the opposite of enhancement and is also a useful sensing mechanism. acs.org Direct electron transfer from the photoexcited fluorophore to a metal ion with available d-orbitals can lead to quenching. acs.org This "turn-off" response is the basis for sensors that detect quenching ions like Cu²⁺ or Fe³⁺. mdpi.comasianpubs.org

Table 3: Mechanisms of Fluorescence Sensing in Quinoline-Based Chemosensors

| Mechanism | Description | Result on Fluorescence | Reference |

| Photoinduced Electron Transfer (PET) | An electron is transferred from a receptor to the excited fluorophore, or vice-versa. Binding of an analyte prevents this transfer. | Typically "Turn-On" (enhancement) | researchgate.netmdpi.com |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding forms a rigid complex, reducing non-radiative decay and increasing fluorescence output. | Enhancement | nih.govacs.org |

| Internal Charge Transfer (ICT) | Analyte binding alters the electron-donating/withdrawing properties within the molecule, shifting the emission wavelength. | Ratiometric shift or Enhancement/Quenching | nih.govresearchgate.net |

| Direct Electron Transfer | Electron transfer occurs between the fluorophore and a bound metal ion, providing a non-radiative decay path. | "Turn-Off" (quenching) | acs.org |

Design of Metal Ion Chemosensors Based on Quinoline-Sulfonate Scaffolds

Use as Building Blocks in Complex Molecule Synthesis

The term "building block" in chemistry refers to a molecular unit that can be readily incorporated into the synthesis of more complex compounds. fluorochem.co.uk Quinoline is considered a highly versatile building block because its aromatic, heterocyclic structure is reactive and can be functionalized in numerous ways. numberanalytics.com

This compound is a valuable precursor for creating more advanced and complex heterocyclic systems. The quinoline core itself is a privileged scaffold found in many pharmacologically active molecules. mdpi.comresearchgate.net The key to its utility as a precursor lies in the phenylsulfonate group attached at the 8-position.

Aryl sulfonates are excellent leaving groups in nucleophilic substitution reactions. This means the phenylsulfonate group can be easily displaced by a wide variety of nucleophiles, allowing for the straightforward introduction of new functional groups or the integration of the quinoline scaffold into a larger molecular architecture. This reactivity makes this compound and similar derivatives ideal starting materials for synthesizing complex molecules and advanced heterocyclic systems, such as those investigated for medicinal chemistry and materials science. mdpi.comscispace.com For instance, derivatives of 8-hydroxyquinoline have been used as the starting point to build complex inhibitors and other pharmacologically relevant scaffolds. scispace.com

Analytical Reagents and Separation Techniques

The quinoline scaffold, particularly when functionalized at the 8-position, has long been a subject of interest in analytical chemistry. The strategic placement of a coordinating group, such as a hydroxyl or, in this case, a sulfonate ester, in proximity to the ring nitrogen atom, imparts significant chelating properties to the molecule. While direct and extensive research on this compound as an analytical reagent is not widely documented, its potential can be inferred from the well-established applications of its structural analogs, most notably 8-hydroxyquinoline (oxine) and its derivatives. These compounds are renowned for their ability to form stable, often colored, and insoluble complexes with a wide array of metal ions, making them invaluable in various analytical techniques.

The introduction of a phenyl sulfonate group is anticipated to modulate the electronic properties and steric profile of the quinoline ring, thereby influencing the selectivity and stability of its metal complexes. Furthermore, the sulfonate moiety can impact the solubility of both the reagent and its metal chelates in different solvent systems, a critical factor in designing separation and extraction protocols.

The utility of a compound in gravimetric analysis hinges on its ability to react with an analyte to form a precipitate that is pure, has a known stoichiometry, and is easily filterable. Derivatives of 8-hydroxyquinoline are classic examples of organic precipitating agents in gravimetric analysis. scispace.com They react with metal ions to form insoluble chelate complexes. scispace.com Given that this compound retains the core quinoline structure responsible for chelation, it is hypothesized to possess potential as a precipitating agent for various metal ions. The formation of the metal complex would involve the displacement of the phenyl sulfonate group or, more likely, coordination involving the nitrogen of the quinoline ring and the oxygen atoms of the sulfonate group, leading to the formation of an insoluble metal salt.

In the realm of separation techniques, liquid-liquid extraction is a prominent method for the selective removal of metal ions from aqueous solutions. Reagents for this purpose, known as extractants, must form neutral complexes with the target metal ions that are more soluble in an immiscible organic phase than in the aqueous phase. 8-hydroxyquinoline and its derivatives are well-documented as effective extractants for a multitude of metal ions. scispace.comgoogle.comjmaterenvironsci.com The mechanism typically involves the formation of a neutral chelate which is then partitioned into the organic solvent. This compound, through a similar mechanism of complex formation, could potentially be employed for the extraction of specific metal ions. The efficiency and selectivity of the extraction process would be influenced by factors such as the pH of the aqueous phase, the nature of the organic solvent, and the concentration of the reagent.

The table below summarizes the metal ions that are known to be precipitated or extracted by 8-hydroxyquinoline, a parent compound to this compound, suggesting potential targets for analysis using this compound.

| Metal Ion | Application with 8-Hydroxyquinoline |

| Aluminum (Al³⁺) | Gravimetric Analysis, Extraction scispace.com |

| Bismuth (Bi³⁺) | Gravimetric Analysis |

| Copper (Cu²⁺) | Gravimetric Analysis, Extraction scispace.com |

| Iron (Fe³⁺) | Gravimetric Analysis, Extraction scispace.com |

| Magnesium (Mg²⁺) | Gravimetric Analysis |

| Manganese (Mn²⁺) | Gravimetric Analysis |

| Nickel (Ni²⁺) | Gravimetric Analysis |

| Zinc (Zn²⁺) | Gravimetric Analysis, Extraction scispace.com |

This table is based on the known applications of 8-hydroxyquinoline and serves as a predictive model for the potential applications of this compound.

Further research into the synthesis and characterization of this compound and its complexes with various metal ions would be necessary to fully elucidate its practical utility in gravimetric analysis and metal ion extraction. The specific conditions required for precipitation and extraction, such as pH, temperature, and solvent choice, would need to be systematically investigated to develop robust analytical methods.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry has spurred the development of more sustainable methods for synthesizing quinoline-8-sulfonate (B280653) esters. Traditional synthetic routes often rely on harsh reagents and generate significant waste, prompting a shift towards more eco-friendly alternatives.

Recent research has highlighted the use of microwave-assisted synthesis as a promising green approach. A study demonstrated an efficient synthesis of quinoline (B57606) sulfonates via the reaction of 8-quinolinesulfonyl chloride (QSC) with various alcohols and phenols under microwave irradiation. heteroletters.org This method, catalyzed by Mg(OTf)₂·SiO₂, offers significant advantages over conventional heating, including shorter reaction times and improved yields. heteroletters.org The optimization of this method revealed that 5 mole % of the catalyst at 45°C for 45 minutes provided the highest yield (93%). heteroletters.org

Another avenue of sustainable synthesis involves the use of ionic liquids (ILs). SO₃H-functionalized ionic liquids have been successfully employed as recyclable, water-tolerant acid catalysts for the one-pot Friedlander synthesis of the quinoline core structure. nih.govacs.org This approach is particularly noteworthy for its use of water as a solvent and the ease of catalyst recycling, with the catalyst maintaining its activity for up to five cycles. nih.govacs.org Similarly, α-chymotrypsin has been used as a biocatalyst for the Friedlander condensation in an ionic liquid aqueous solution, offering an eco-friendly alternative to traditional organic solvents. mdpi.com The synergy between ionic liquids and microwave irradiation has also been explored to synthesize quinoline derivatives in shorter reaction times and with high yields. scielo.br

The development of these green synthetic protocols is crucial for the environmentally responsible production of phenyl quinoline-8-sulfonate and its analogues, reducing the environmental footprint and aligning with the principles of sustainable chemistry.

Exploration of Novel Reactivity Patterns for Quinoline-8-Sulfonate Esters